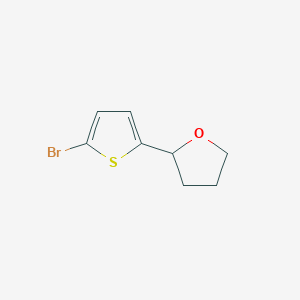

2-(5-Bromothiophen-2-yl)oxolane

Description

2-(5-Bromothiophen-2-yl)oxolane is a heterocyclic compound featuring an oxolane (tetrahydrofuran) ring substituted at the 2-position with a 5-bromothiophen-2-yl group. The oxolane ring contributes to the molecule’s stability and solubility, while the bromothiophene moiety enhances its reactivity in cross-coupling reactions, such as Suzuki-Miyaura couplings, where it serves as a key intermediate for synthesizing arylidene-thioxoimidazolidinone derivatives and other pharmacologically relevant compounds . Its structural uniqueness lies in the combination of an electron-rich thiophene ring, a bromine substituent (providing steric bulk and electronic effects), and the oxolane ether linkage, which collectively influence its chemical behavior and applications.

Properties

IUPAC Name |

2-(5-bromothiophen-2-yl)oxolane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrOS/c9-8-4-3-7(11-8)6-2-1-5-10-6/h3-4,6H,1-2,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGTNRCYNUQNFFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)C2=CC=C(S2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromothiophen-2-yl)oxolane typically involves the bromination of thiophene followed by the formation of the oxolane ring. One common method includes:

Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.

Formation of Oxolane Ring: The brominated thiophene is then reacted with an appropriate oxolane precursor under acidic or basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and cyclization processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of environmentally friendly solvents and catalysts is also considered to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromothiophen-2-yl)oxolane can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The thiophene ring can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate or cesium carbonate.

Major Products Formed

Substitution Products: Various substituted thiophenes depending on the nucleophile used.

Oxidation Products: Sulfoxides or sulfones.

Reduction Products: Reduced thiophene derivatives.

Coupling Products: Biaryl or heteroaryl compounds.

Scientific Research Applications

2-(5-Bromothiophen-2-yl)oxolane has several scientific research applications:

Organic Electronics: Used as a building block in the synthesis of organic semiconductors for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Pharmaceuticals: Investigated for its potential as a precursor in the synthesis of biologically active molecules, including antimicrobial and anticancer agents.

Materials Science: Utilized in the development of novel materials with unique electronic and optical properties.

Chemical Biology: Employed in the study of biological pathways and mechanisms due to its ability to interact with various biomolecules.

Mechanism of Action

The mechanism of action of 2-(5-Bromothiophen-2-yl)oxolane depends on its specific application. In organic electronics, its role as a semiconductor involves the transport of charge carriers through its conjugated system. In pharmaceuticals, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Structural and Functional Comparison of 2-(5-Bromothiophen-2-yl)oxolane with Analogous Compounds

Key Comparisons

a) Thiophene-Containing Derivatives

- Bromothiophene vs. Methylthio-Thiophene: Quinolone derivatives with bromothiophene substituents (e.g., N-[2-(5-bromothiophen-2-yl)-2-oxoethyl] derivatives) exhibit antibacterial activity, as demonstrated by Foroumadi et al. . In contrast, analogs with methylthio groups (e.g., N-[2-[5-(methylthio)thiophen-2-yl]-2-oxoethyl] derivatives) show modified activity profiles, likely due to differences in electronic properties (bromine’s electronegativity vs. methylthio’s hydrophobicity).

- Core Structure Influence: The target compound’s oxolane ring distinguishes it from quinolone-based derivatives. While quinolones act directly as antibacterial agents, this compound serves as a synthetic intermediate, highlighting the role of core structures in determining functional applications .

b) Oxolane Derivatives

- Substituent Effects on Bioactivity :

Oxolane ammonium salts with long alkyl chains (e.g., dodecyl) exhibit potent antimicrobial activity, attributed to increased lipophilicity enhancing membrane disruption . In contrast, this compound’s bromothiophene group introduces steric and electronic effects critical for cross-coupling reactivity rather than direct bioactivity .

c) Dioxolane Analogs

- Oxolane vs. Dioxolane Rings :

The 1,3-dioxolane ring in 2-(5-Bromo-2-methylphenyl)-dioxolane contains two oxygen atoms, increasing ring strain and reactivity compared to the oxolane’s single oxygen. Dioxolanes are often used as protecting groups, whereas oxolanes (like the target compound) are more stable, favoring applications in synthesis .

Electronic and Steric Considerations

- Bromine Substituent :

The bromine atom in this compound facilitates Suzuki-Miyaura couplings by activating the thiophene ring toward palladium-catalyzed reactions. This contrasts with methylthio or alkyl substituents, which prioritize hydrophobic interactions in bioactive compounds . - Oxolane vs. Quinolone Cores: The oxolane’s ether linkage offers flexibility and solubility, whereas quinolones’ planar aromatic systems enable DNA gyrase inhibition, underscoring how core structures dictate mechanistic roles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.